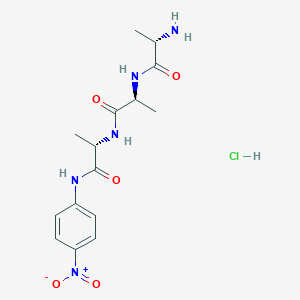

H-Ala-Ala-Ala-Pna HCl

Vue d'ensemble

Description

H-Ala-Ala-Ala-Pna HCl, also known as HAAA-Pna HCl, is a peptide substrate used in scientific research for the detection and measurement of certain enzymes. This peptide substrate is a synthetic compound that mimics natural peptides and is commonly used in biochemical and physiological studies.

Applications De Recherche Scientifique

Chromogenic Substrate

H-Ala-Ala-Ala-Pna HCl is a chromogenic substrate . Chromogenic substrates are compounds that produce a colored product when acted upon by an enzyme. This property makes them useful in various scientific research applications, including enzyme assays and diagnostic tests .

Porcine Pancreatic Elastase Research

This compound is used as a substrate for porcine pancreatic elastase . Porcine pancreatic elastase is an enzyme that breaks down elastin, a key component of connective tissues. Research in this area can lead to insights into diseases such as emphysema and chronic obstructive pulmonary disease (COPD), which involve the degradation of elastin.

Astacin Research

H-Ala-Ala-Ala-Pna HCl is also a substrate for astacin, a crayfish zinc-endopeptidase . Astacins are a family of metalloproteases found in a wide range of organisms. They play important roles in processes such as hatching, tissue remodeling, and protein digestion. Research involving astacins can provide valuable insights into these biological processes.

Protein Cleavage Studies

The compound can be used in studies involving protein cleavage . Protein cleavage is a critical process in many biological functions, including protein activation, cell signaling, and the regulation of gene expression. By studying how H-Ala-Ala-Ala-Pna HCl is cleaved by specific enzymes, researchers can gain a better understanding of these processes.

Microbial Research

H-Ala-Ala-Ala-Pna HCl is a substrate for L-alanine aminopeptidase , an enzyme that is localized in bacterial cell walls responsible for the cleavage of L-alanine from various peptides. Significant L-alanine aminopeptidase activity is specific to gram-negative microbes . This makes H-Ala-Ala-Ala-Pna HCl useful in microbial research, particularly in the study of gram-negative bacteria.

Mécanisme D'action

Target of Action

H-Ala-Ala-Ala-Pna HCl, also known as AAA-pNA, is a chromogenic substrate primarily for two enzymes: porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase . These enzymes are the primary targets of H-Ala-Ala-Ala-Pna HCl.

Mode of Action

The interaction of H-Ala-Ala-Ala-Pna HCl with its targets involves the cleavage of the peptide bond in the substrate by the enzyme. This cleavage results in the release of para-nitroaniline (pNA), a chromophore that absorbs light at 405 nm, leading to a color change . This colorimetric response can be amplified with reactive dyes .

Biochemical Pathways

The biochemical pathway affected by H-Ala-Ala-Ala-Pna HCl involves the enzymatic cleavage of peptide bonds. Specifically, the enzymes porcine pancreatic elastase and astacin cleave the peptide bond in the H-Ala-Ala-Ala-Pna HCl substrate, leading to the release of pNA . The downstream effect of this pathway is the generation of a colorimetric signal, which can be used to measure the activity of these enzymes .

Result of Action

The result of the action of H-Ala-Ala-Ala-Pna HCl is the generation of a colorimetric signal. This signal is produced when the enzymes porcine pancreatic elastase and astacin cleave the peptide bond in the H-Ala-Ala-Ala-Pna HCl substrate, releasing pNA . This colorimetric signal can be used to measure the activity of these enzymes .

Action Environment

The action, efficacy, and stability of H-Ala-Ala-Ala-Pna HCl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the enzymes that H-Ala-Ala-Ala-Pna HCl targets . Additionally, the presence of other molecules can potentially interfere with the colorimetric signal generated by the action of H-Ala-Ala-Ala-Pna HCl

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H/t8-,9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTGUWFACBETID-PUBMXKGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

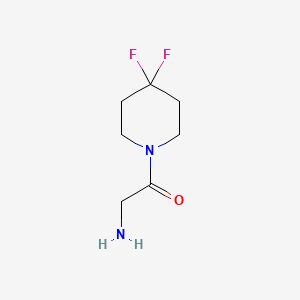

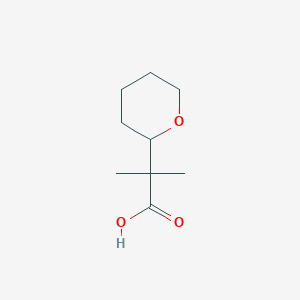

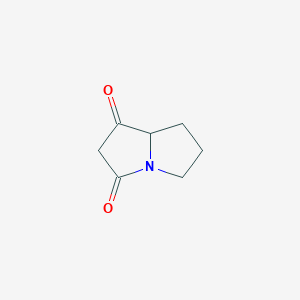

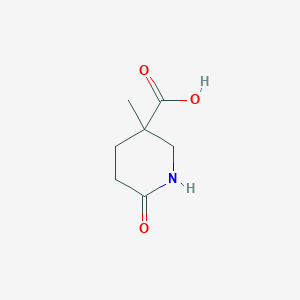

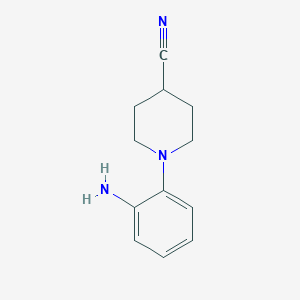

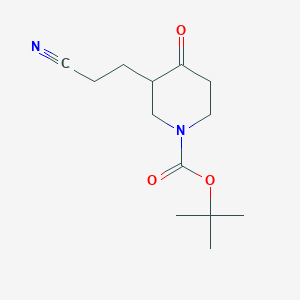

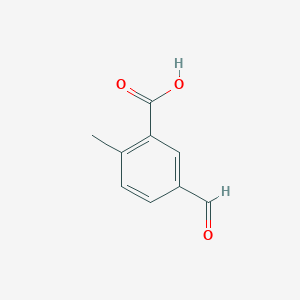

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)